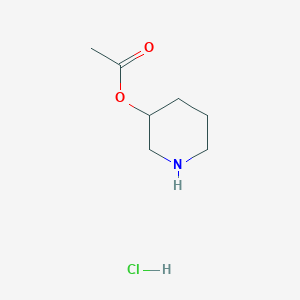![molecular formula C17H27BrClNO B1525273 3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-49-1](/img/structure/B1525273.png)
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
Descripción general
Descripción
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride (3-{2-[2-Br-4-(s-Bu)PhO]-Et}PiperHCl) is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule with a piperidine ring and a sec-butyl phenoxy group, and is often used as a chiral ligand in asymmetric synthesis. It is also used in the synthesis of other compounds, such as peptides, amines, and carboxylic acids.
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard. Its precise molecular structure and properties allow for accurate calibration and validation of analytical methods in drug development .
Material Science
In material science, the compound’s unique chemical properties can be harnessed to synthesize new polymeric materials. These materials could potentially have applications in creating novel coatings or adhesives with specific desired characteristics .
Environmental Science
The brominated phenol moiety within the compound’s structure suggests potential use in environmental science research. It could be involved in studies related to the degradation of environmental pollutants or the synthesis of compounds designed to break down harmful chemicals .
Biochemistry
Biochemists may explore this compound for its potential interactions with biological molecules. It could serve as a probe to study binding affinities or as a building block for more complex biochemical compounds .
Pharmacology
In pharmacology, “3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride” might be investigated for its therapeutic potential. Its structure could be modified to enhance its pharmacokinetic and pharmacodynamic profiles for drug development purposes .
Chemical Synthesis
The compound is likely to be used in chemical synthesis research, particularly in reactions involving nucleophilic substitution or as a precursor for synthesizing other complex organic molecules .
Analytical Chemistry
Analytical chemists may use this compound as a standard in chromatography and mass spectrometry to identify or quantify similar compounds in complex mixtures .
Agriculture
While specific applications in agriculture are not directly indicated, the compound’s properties could be studied for the development of new agrochemicals or as a model for understanding the behavior of similar compounds in agricultural settings .
Propiedades
IUPAC Name |
3-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIAATSYSMOLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)






![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)

![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)